molecular formula C10H7F3O3 B117546 4'-Acetoxy-2,2,2,-trifluoroacetophenone CAS No. 157947-26-7

4'-Acetoxy-2,2,2,-trifluoroacetophenone

Cat. No. B117546
M. Wt: 232.16 g/mol
InChI Key: ZUSQIFOBBBRZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Acetoxy-2,2,2,-trifluoroacetophenone is a chemical compound with the molecular formula C10H7F3O3 .


Molecular Structure Analysis

The molecular structure of 4’-Acetoxy-2,2,2,-trifluoroacetophenone consists of a phenyl ring with an acetoxy group at the 4’ position and a trifluoroacetyl group .


Physical And Chemical Properties Analysis

4’-Acetoxy-2,2,2,-trifluoroacetophenone has a molecular weight of 232.16 . Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources .

Scientific Research Applications

Green Chemistry Applications

4'-Acetoxy-2,2,2-trifluoroacetophenone and related compounds have been investigated for their potential in green chemistry applications. A study by Yadav and Joshi (2002) explored a green route for the acylation of resorcinol with acetic acid, highlighting the use of benign acylating agents and reusable catalysts in the synthesis of commercially important intermediates, aligning with the principles of green chemistry (Yadav & Joshi, 2002).

Polymer Science

In polymer science, the compound has been utilized in the synthesis of novel fluorinated polyimides, demonstrating outstanding mechanical properties and thermal stability. This was illustrated in the work by Yin et al. (2005), where a new fluorinated aromatic diamine monomer was synthesized, leading to the creation of fluorine-containing polyimides with good solubility and excellent thermal properties (Yin et al., 2005).

Molecular Recognition

The compound's role in molecular recognition, especially in the binding and sensing of anions, has been highlighted in research. Kim et al. (2003) developed a novel trifluoroacetophenone-based binding motif for recognizing anions through reversible formation of anion-ionophore adducts stabilized by intramolecular hydrogen bonding, enhancing binding affinity (Kim et al., 2003).

Safety And Hazards

The safety and hazards of 4’-Acetoxy-2,2,2,-trifluoroacetophenone are not detailed in the available resources .

Future Directions

The future directions of 4’-Acetoxy-2,2,2,-trifluoroacetophenone are not detailed in the available resources .

properties

IUPAC Name

[4-(2,2,2-trifluoroacetyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-7(3-5-8)9(15)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSQIFOBBBRZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroacetyl)phenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.